Product packaging for Glycine, N-(4-ethenylbenzoyl)-(Cat. No.:CAS No. 85434-97-5)

Glycine, N-(4-ethenylbenzoyl)-

Cat. No.: B14415344
CAS No.: 85434-97-5
M. Wt: 205.21 g/mol
InChI Key: RTGUHSUUYGEBIG-UHFFFAOYSA-N
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Description

Glycine, N-(4-ethenylbenzoyl)- is a synthetic glycine derivative with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . As an N-substituted glycine compound, it belongs to a class of molecules with a broad spectrum of potential research applications. Glycine derivatives are of significant scientific interest due to the pivotal role of the parent amino acid, glycine, in biological systems. Glycine itself is a fundamental building block for protein synthesis, a crucial inhibitory neurotransmitter in the central nervous system, and a precursor for the biosynthesis of other important molecules like purines and porphyrins . The structural motif of an N-acyl glycine is found in various bioactive molecules. For instance, endogenous lipids such as N-palmitoyl glycine and N-arachidonoyl glycine have been identified in mammalian tissues and are studied for their roles in signaling pathways, particularly those related to pain and inflammation . Furthermore, specific glycine derivatives have been developed and patented for their ability to inhibit melanin formation, highlighting their potential application in dermatological research . The 4-ethenylbenzoyl (vinylbenzoic acid) moiety attached to the glycine amine group in this compound may lend itself to further chemical modifications or impart unique physicochemical properties, making it a valuable intermediate for medicinal chemistry, chemical biology, and the development of novel pharmacological tools. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B14415344 Glycine, N-(4-ethenylbenzoyl)- CAS No. 85434-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85434-97-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-[(4-ethenylbenzoyl)amino]acetic acid

InChI

InChI=1S/C11H11NO3/c1-2-8-3-5-9(6-4-8)11(15)12-7-10(13)14/h2-6H,1,7H2,(H,12,15)(H,13,14)

InChI Key

RTGUHSUUYGEBIG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Ethenylbenzoyl Glycine

Novel Synthetic Pathways to N-(4-Ethenylbenzoyl)glycine

The synthesis of N-(4-ethenylbenzoyl)glycine is primarily achieved through the N-acylation of glycine (B1666218) with a derivative of 4-vinylbenzoic acid. Modern advancements focus on improving efficiency, yield, and sustainability of these pathways.

Optimization of N-Acylation Reactions Utilizing Glycine

The classical approach to forming the amide bond in N-(4-ethenylbenzoyl)glycine is the Schotten-Baumann reaction. This involves reacting glycine with 4-vinylbenzoyl chloride under basic conditions. Optimization of this reaction is critical to maximize yield and purity while minimizing side reactions, such as the polymerization of the vinyl group.

Key research findings indicate that several factors influence the reaction's success. The choice of base, solvent system, reaction temperature, and stoichiometry are all crucial parameters. Glycine's poor solubility in many organic solvents necessitates a biphasic system or the use of a glycine ester to achieve a homogeneous reaction medium. Using glycine methyl or ethyl ester followed by saponification is a common strategy. Alternatively, converting glycine into its sodium salt allows the reaction to proceed in an aqueous or biphasic environment. mdpi.comscielo.br

Modern coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP), in conjunction with 4-vinylbenzoic acid, offer alternatives to the acyl chloride method. mdpi.com These methods often proceed under milder conditions but require careful optimization to prevent premature polymerization of the 4-vinylbenzoyl moiety.

Table 1: Optimization of N-Acylation Conditions for N-(4-Ethenylbenzoyl)glycine Synthesis

ParameterConditionRationale/Observations
Glycine FormGlycine vs. Glycine Ester (e.g., Methyl Ester)Glycine esters offer better solubility in organic solvents, enabling homogeneous reactions. However, this adds protection and deprotection steps.
Acylating Agent4-Vinylbenzoyl Chloride vs. 4-Vinylbenzoic Acid + Coupling AgentAcyl chloride is highly reactive but can be harsh. Coupling agents allow for milder conditions but may be more expensive and require removal of byproducts. mdpi.com
BaseAqueous NaOH vs. Organic Base (e.g., Triethylamine, Pyridine)Aqueous NaOH is used in classic Schotten-Baumann conditions. Organic bases are suitable for reactions in non-aqueous solvents, often used with glycine esters.
Solvent SystemWater/Dioxane, Water/THF, Biphasic (DCM/Water) with PTCThe solvent must accommodate both the polar glycine and the nonpolar acylating agent. Phase-transfer catalysts (PTC) can facilitate reactions between reactants in different phases. organic-chemistry.org
Temperature0 °C to Room TemperatureLow temperatures are crucial to control the exothermic acylation reaction and to prevent the thermally induced polymerization of the vinyl group.

Strategies for Regioselective Introduction of the 4-Ethenylbenzoyl Moiety

Regioselectivity in the synthesis of N-(4-ethenylbenzoyl)glycine pertains to two aspects: the acylation occurring at the nitrogen atom of glycine and the placement of the ethenyl (vinyl) group at the para- (4-) position of the benzoyl ring.

The N-acylation of glycine is inherently regioselective. The amino group of glycine is significantly more nucleophilic than the carboxylate oxygen, ensuring that the reaction with the electrophilic 4-vinylbenzoyl chloride occurs exclusively at the nitrogen.

The regioselectivity of the benzoyl group is predetermined by the choice of the starting material, 4-vinylbenzoic acid or its derivatives. The synthesis of 4-vinylbenzoic acid itself is a key consideration for ensuring the correct isomer is used. Challenges in regioselectivity often arise in more complex substrates with multiple potential reaction sites. nih.gov However, in this specific synthesis, the use of purified 4-substituted precursors ensures the formation of the desired N-(4-ethenylbenzoyl)glycine isomer.

Exploration of Protecting Group Chemistry in N-(4-Ethenylbenzoyl)glycine Synthesis

Protecting group chemistry is essential for the successful synthesis of N-(4-ethenylbenzoyl)glycine, particularly when using methods that require anhydrous, non-aqueous conditions. organic-chemistry.org The primary challenge is the bifunctional nature of glycine, which contains both a nucleophilic amine and a carboxylic acid.

To prevent the carboxylic acid from interfering with the N-acylation reaction and to enhance solubility in organic solvents, it is often protected as an ester. numberanalytics.com Common choices include methyl, ethyl, or tert-butyl esters. The tert-butyl ester is particularly advantageous as it can be removed under acidic conditions that are typically mild enough not to affect the newly formed amide bond or the vinyl group. organic-chemistry.org The selection of a protecting group must be orthogonal, meaning it can be removed without affecting other functional groups in the molecule. organic-chemistry.orgjocpr.com

The synthetic sequence typically involves:

Protection of the glycine carboxyl group as an ester.

N-acylation of the glycine ester with 4-vinylbenzoyl chloride or 4-vinylbenzoic acid with a coupling agent.

Deprotection (saponification or acidolysis) of the ester to yield the final N-(4-ethenylbenzoyl)glycine product. organic-chemistry.orgnumberanalytics.com

Table 2: Common Protecting Groups for Glycine Carboxyl Group

Protecting GroupStructureDeprotection ConditionAdvantages/Disadvantages
Methyl Ester-COOCH₃Base-catalyzed hydrolysis (saponification)Simple to introduce, but saponification can sometimes be harsh.
Ethyl Ester-COOCH₂CH₃Base-catalyzed hydrolysis (saponification)Similar to methyl ester, widely used.
tert-Butyl (t-Bu) Ester-COOC(CH₃)₃Acid-catalyzed hydrolysis (e.g., TFA)Mild, orthogonal deprotection conditions. Avoids basic conditions that could affect other parts of the molecule. organic-chemistry.org
Benzyl (B1604629) (Bn) Ester-COOCH₂PhHydrogenolysis (H₂, Pd/C)Mild deprotection, but may not be compatible with the vinyl group, which can also be reduced.

Mechanistic Investigations of N-(4-Ethenylbenzoyl)glycine Synthesis

Understanding the reaction mechanisms, kinetics, and thermodynamics is fundamental to developing more efficient and controlled synthetic processes.

Reaction Kinetics and Thermodynamic Considerations for Key Synthetic Steps

The key synthetic step, the N-acylation of glycine, follows a nucleophilic acyl substitution mechanism. The reaction is typically thermodynamically favorable, being both exothermic and exergonic, due to the formation of a stable amide bond.

Reaction Kinetics : The rate of reaction is dependent on several factors. In the Schotten-Baumann method, the rate is influenced by the concentration of the reactants, the pH of the aqueous phase (which affects the deprotonation of the glycine amino group), and the efficiency of mixing in a biphasic system. core.ac.uk Kinetic studies of similar glycine acylation reactions show that the process is generally fast, especially with a reactive acylating agent like an acyl chloride. nih.gov Maintaining a low temperature is critical not for thermodynamic favorability, but to control the reaction rate, dissipate heat, and prevent side reactions like the polymerization of the styrene (B11656) moiety.

Table 3: General Thermodynamic and Kinetic Parameters in N-Acylation

ParameterTypical Value/CharacteristicImplication for N-(4-Ethenylbenzoyl)glycine Synthesis
Enthalpy of Reaction (ΔH)ExothermicReaction generates heat, requiring cooling to maintain control and prevent polymerization.
Gibbs Free Energy (ΔG)Exergonic (Negative)The reaction is spontaneous and proceeds towards product formation. chemrxiv.org
Activation Energy (Ea)Relatively low, especially with acyl chloridesThe reaction is kinetically facile, proceeding quickly at low temperatures.
Reaction OrderTypically second-order overall (first-order in amine and acylating agent)The rate is directly proportional to the concentrations of the glycine derivative and the 4-vinylbenzoyl species. core.ac.uk

Catalytic Approaches and Catalyst Design in N-(4-Ethenylbenzoyl)glycine Synthesis

While stoichiometric bases are common, catalytic methods offer greener and more efficient alternatives.

Phase-Transfer Catalysis (PTC) : This is a powerful technique for reactions involving reactants with different solubilities, such as the sodium salt of glycine (water-soluble) and 4-vinylbenzoyl chloride (organic-soluble). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the glycinate (B8599266) anion from the aqueous phase to the organic phase, where it can react with the acyl chloride. organic-chemistry.org This approach can significantly enhance reaction rates and yields under mild, biphasic conditions.

Enzymatic Catalysis : Biocatalysis represents a frontier in green chemistry for amide bond formation. researchgate.net Enzymes like lipases or acylases can catalyze the N-acylation of glycine with high selectivity under mild, aqueous conditions. nih.gov The substrate for the enzyme could be 4-vinylbenzoic acid or an ester thereof. The design of such a process would involve screening for enzymes that accept the 4-vinylbenzoyl moiety as a substrate and optimizing reaction conditions (pH, temperature, solvent) for catalytic activity and stability. While specific applications to N-(4-ethenylbenzoyl)glycine are not widely reported, the principles from other N-acyl glycine syntheses are directly applicable. scielo.brresearchgate.net

Homogeneous Catalysis : In methods using coupling agents, the agent itself can be considered part of a catalytic cycle, though it is consumed stoichiometrically. True catalytic systems using transition metals for direct amide formation from carboxylic acids and amines are an area of active research but are less commonly applied to simple substrates like glycine where classical methods are effective. mdpi.comnih.gov

Table 4: Comparison of Catalytic Methods for N-Acylation

Catalytic MethodCatalyst ExampleMechanismAdvantagesChallenges
Phase-Transfer Catalysis (PTC)Tetrabutylammonium bromide (TBAB)Transports aqueous-phase anion to organic phase for reaction. organic-chemistry.orgMild conditions, high efficiency for biphasic systems, low catalyst loading.Requires biphasic system; catalyst removal may be necessary.
Enzymatic CatalysisLipase, Glycine N-acyltransferase (GLYAT) nih.govEnzyme active site facilitates amide bond formation. researchgate.netExtremely high selectivity, environmentally benign (aqueous, mild T/pH), biodegradable catalyst.Enzyme may have low tolerance for organic solvents or specific substrates; catalyst cost and stability can be issues.

Sustainable and Green Chemistry Principles in N-(4-Ethenylbenzoyl)glycine Synthesis

The pursuit of sustainable chemical manufacturing has led to the exploration of novel synthetic routes for N-(4-ethenylbenzoyl)glycine that are more efficient and generate less waste compared to traditional methods. Key areas of focus include the reduction or elimination of hazardous solvents and the maximization of atom economy.

Development of Solvent-Free and Reduced-Solvent Methodologies

Conventional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major goal in the green synthesis of N-(4-ethenylbenzoyl)glycine is the development of solvent-free or reduced-solvent approaches.

One promising avenue is the use of mechanochemistry , where mechanical force, such as grinding or milling, is used to initiate chemical reactions in the solid state. This technique can eliminate the need for bulk solvents, leading to a cleaner reaction profile and simpler work-up procedures. A potential mechanochemical approach for N-(4-ethenylbenzoyl)glycine could involve the grinding of glycine with an activated derivative of 4-vinylbenzoic acid, such as an acyl chloride, in the presence of a solid base. This method has been successfully applied to the synthesis of other N-acyl amino acids and azlactones, demonstrating its potential for efficient, solvent-free synthesis. organic-chemistry.org

Another innovative approach is biocatalysis , which employs enzymes to catalyze chemical transformations. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the formation of byproducts. For the synthesis of N-(4-ethenylbenzoyl)glycine, enzymes such as lipases or aminoacylases could be explored. d-nb.infonih.govresearchgate.net These enzymes can facilitate the acylation of glycine with a 4-ethenylbenzoyl donor. The use of enzymes can circumvent the need for harsh reagents and organic solvents, aligning with the principles of green chemistry. Recent research has shown the potential of genetically modified enzymes to improve the synthesis of N-acyl glycines. d-nb.info

Solid-phase synthesis , a technique where one of the reactants is immobilized on a solid support, also offers a route to reduced solvent usage and simplified purification. nih.gov While traditionally used for peptide synthesis, this methodology can be adapted for the synthesis of N-(4-ethenylbenzoyl)glycine, allowing for the easy removal of excess reagents and byproducts by simple filtration, thus minimizing solvent use during the purification stages.

Evaluation of Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netmdpi.comacs.org A higher atom economy signifies a more sustainable process with less waste generation.

A plausible conventional synthesis of N-(4-ethenylbenzoyl)glycine is the Schotten-Baumann reaction , which involves the acylation of glycine with 4-vinylbenzoyl chloride in an alkaline aqueous solution. While effective, this method generates stoichiometric amounts of salt as a byproduct, which lowers its atom economy.

To illustrate the concept, a theoretical comparison of the atom economy for a conventional versus a more ideal, greener synthesis can be made.

Table 1: Theoretical Atom Economy Comparison for the Synthesis of N-(4-Ethenylbenzoyl)glycine

Reaction Type Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Conventional (Schotten-Baumann) 4-Vinylbenzoyl chloride + Glycine + Sodium HydroxideN-(4-Ethenylbenzoyl)glycineSodium Chloride + Water< 100%
Ideal (Addition Reaction) 4-Vinylbenzoic acid + Glycine (hypothetical direct condensation)N-(4-Ethenylbenzoyl)glycineWaterHigher than Schotten-Baumann

Note: The atom economy for the Schotten-Baumann reaction is calculated as: [Molecular Weight of N-(4-Ethenylbenzoyl)glycine] / [Sum of Molecular Weights of (4-Vinylbenzoyl chloride + Glycine + Sodium Hydroxide)] x 100. The ideal addition reaction would have a higher atom economy as it generates a less massive byproduct (water) or, in a perfect scenario, no byproducts.

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams, including solvent waste, catalyst waste, and byproducts from side reactions. organic-chemistry.org Strategies to minimize waste in the synthesis of N-(4-ethenylbenzoyl)glycine include:

Catalytic Approaches: Utilizing catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. For instance, developing a catalytic direct amidation of 4-vinylbenzoic acid with glycine would be a major step towards a more sustainable process.

Recyclable Catalysts: Employing heterogeneous or recyclable catalysts simplifies purification and reduces catalyst waste.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can reduce solvent consumption and waste from purification steps. researchgate.net

The development and implementation of these sustainable methodologies are crucial for the future of chemical synthesis, ensuring that the production of valuable compounds like N-(4-ethenylbenzoyl)glycine can be achieved in an environmentally responsible manner.

Polymerization and Copolymerization of N 4 Ethenylbenzoyl Glycine

Homopolymerization Mechanisms and Kinetics of N-(4-Ethenylbenzoyl)glycine

The homopolymerization of N-(4-ethenylbenzoyl)glycine can be achieved through several mechanisms, primarily free-radical polymerization and controlled/living polymerization techniques. These methods allow for the synthesis of polymers with varying molecular weights and architectures.

Radical Polymerization of N-(4-Ethenylbenzoyl)glycine: Initiation, Propagation, and Termination

Conventional free-radical polymerization is a fundamental method for polymerizing vinyl monomers like N-(4-ethenylbenzoyl)glycine. The process involves three key steps: initiation, propagation, and termination. uc.edu

Initiation: The polymerization is initiated by the decomposition of a radical initiator, which generates free radicals. For styrenic monomers, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These initiators decompose upon heating to produce primary radicals, which then attack the vinyl group of the N-(4-ethenylbenzoyl)glycine monomer to form an initiated monomer radical. Research on similar N-vinylbenzyl-L-amino acid derivatives has demonstrated the use of AIBN as an effective initiator at temperatures between 75-80°C. oup.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the solvent used.

Termination: The growth of polymer chains is terminated by the reaction of two growing radical chains. Termination can occur through two primary mechanisms: combination, where two macroradicals combine to form a single polymer chain, or disproportionation, where one macroradical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end group and the other with an unsaturated end group. uc.edu Chain transfer reactions to the monomer, polymer, or solvent can also terminate chain growth and limit the final molecular weight. uc.edu

The polymerization of N-vinylbenzyl-L-leucine derivatives, which are structurally analogous to N-(4-ethenylbenzoyl)glycine, has been carried out using AIBN, resulting in optically active polymers. oup.com The homopolymerization of one such derivative in formic acid led to the formation of an N-formylated homopolymer. oup.com

Monomer Initiator Solvent Temperature (°C) Observations Reference
N-vinylbenzyl-L-leucine derivativesAIBNVarious75-80Formation of optically active polymers. oup.com
N-o-vinylbenzyl-L-leucineAIBNFormic Acid75-80Resulted in N-formylated homopolymer. oup.com
N-p-vinylbenzyl-L-leucine ethyl esterAIBNN/A75-80Produced a gummy homopolymer that became insoluble over time. oup.com

Controlled/Living Polymerization Techniques Applied to N-(4-Ethenylbenzoyl)glycine:

To achieve better control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture, controlled/living polymerization techniques are employed. tcichemicals.com For a styrenic monomer like N-(4-ethenylbenzoyl)glycine, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly suitable methods. tcichemicals.comspecificpolymers.com

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. specificpolymers.com The key component in RAFT is the chain transfer agent (CTA), typically a thiocarbonylthio compound. specificpolymers.com The process involves a degenerative chain transfer mechanism, establishing an equilibrium between active (propagating) and dormant polymer chains. specificpolymers.com

For styrenic monomers, suitable CTAs include dithioesters and trithiocarbonates. specificpolymers.com For instance, the RAFT polymerization of 4-vinylbenzaldehyde, a structurally similar monomer, was successfully controlled using S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as the CTA and AIBN as the initiator, yielding polymers with low polydispersity (PDI < 1.17). nih.gov A similar system would be applicable to N-(4-ethenylbenzoyl)glycine. The choice of the R and Z groups on the CTA (ZC(=S)SR) is crucial for controlling the polymerization of styrenic monomers. gormleylab.com

Monomer CTA Initiator Solvent Temperature (°C) PDI Reference
4-VinylbenzaldehydeDDMATAIBN1,4-Dioxane70-75< 1.17 nih.gov
Styrene (B11656)PVBA-macro-CTAAIBN2-Butanone601.19 nih.gov
Boc-Val-HEAVBBTAIBNDMF701.38 rsc.org

ATRP is another powerful controlled radical polymerization method that utilizes a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). researchgate.netencyclopedia.pub This technique is well-suited for polymerizing styrenes, acrylates, and methacrylates. tcichemicals.com

A typical ATRP system for a styrenic monomer like N-(4-ethenylbenzoyl)glycine would consist of an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA or 2,2'-bipyridyl). encyclopedia.pubacs.org The ligand solubilizes the copper salt and tunes its catalytic activity. The polymerization rate and level of control are influenced by the choice of initiator, catalyst, ligand, solvent, and temperature. encyclopedia.pub Various ATRP techniques, such as Activators Generated by Electron Transfer (AGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP, have been developed to reduce the required catalyst concentration. acs.org

Monomer Type Initiator Catalyst/Ligand Key Features Reference
Styrenes, (Meth)acrylatesAlkyl HalidesCu(I) Halide / N-based ligands (e.g., PMDETA, bipyridyls)Well-controlled polymerization, low PDI, versatile for block copolymers. tcichemicals.comacs.org
GeneralAlkyl HalidesTransition Metal Halides (Cu, Fe, Ru)Reversible deactivation of radicals, enabling controlled chain growth. researchgate.netencyclopedia.pub
Styrene, Methyl Methacrylate (B99206)Alkyl HalidesRu(Cp*)Cl(PPh3)2Used in ICAR ATRP. encyclopedia.pub

While RAFT and ATRP are the most common methods, other controlled polymerization techniques could potentially be applied to N-(4-ethenylbenzoyl)glycine. Nitroxide-Mediated Polymerization (NMP) is another controlled radical process particularly effective for styrenic monomers. NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. However, NMP generally requires higher reaction temperatures compared to ATRP and RAFT.

Another approach is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govnih.govmdpi.com If N-(4-ethenylbenzoyl)glycine were converted to its corresponding NCA derivative, ROP could be employed to synthesize polypeptides with pendant vinyl groups. nih.govnih.gov This method offers a pathway to creating well-defined polypeptide structures. mdpi.com For example, the ROP of γ-(4-vinylbenzyl)-L-glutamate NCA has been achieved in a controlled manner. nih.govnih.gov

Copolymerization Strategies Involving N-(4-Ethenylbenzoyl)glycine Monomers

Copolymerization of N-(4-ethenylbenzoyl)glycine with other monomers is a valuable strategy to tailor the properties of the resulting polymers. The styrenic nature of this monomer allows it to be readily copolymerized with a wide range of comonomers using both conventional and controlled radical techniques.

Copolymerization with monomers such as styrene, acrylates (e.g., methyl acrylate), and methacrylates (e.g., methyl methacrylate) can be used to adjust the hydrophobicity, glass transition temperature, and mechanical properties of the final material. For instance, the radical copolymerization of N-vinylbenzyl-L-leucine derivatives with styrene has been reported to yield copolymers whose compositions reflect the initial monomer feed ratios. oup.com

Controlled polymerization techniques are particularly advantageous for creating well-defined block copolymers. For example, a homopolymer of N-(4-ethenylbenzoyl)glycine synthesized via RAFT could serve as a macro-CTA for the subsequent polymerization of a second monomer, leading to the formation of a diblock copolymer. The RAFT polymerization of styrene from a poly(4-vinylbenzaldehyde) macro-CTA demonstrates the feasibility of this approach for structurally related monomers. nih.gov

Furthermore, statistical copolymers with specific functionalities can be synthesized. Research on the RAFT copolymerization of a styrenic monomer functionalized with glycyl-glycine and a maleimide (B117702) monomer with alanyl-alanine demonstrates the synthesis of alternating copolymers with dipeptide side chains. researchgate.net This highlights the potential to create complex, sequence-controlled copolymers incorporating N-(4-ethenylbenzoyl)glycine. The resulting copolymers could exhibit interesting solution properties, such as pH-responsiveness, due to the presence of the amino acid moiety. researchgate.net

| Copolymer Type | Monomer 1 | Monomer 2 | Polymerization Method | Key Outcome | Reference | | --- | --- | --- | --- | --- | | Random Copolymer | N-vinylbenzyl-L-leucine derivatives | Styrene | Radical Polymerization (AIBN) | Copolymer composition matched monomer feed ratio. | oup.com | | Block Copolymer | 4-Vinylbenzaldehyde | Styrene | RAFT Polymerization | Synthesis of a well-defined diblock copolymer (PVBA-b-PSt). | nih.gov | | Alternating Copolymer | Glycyl-glycine styrenic monomer | Alanyl-alanine maleimide | RAFT Polymerization | Formation of sequence-controlled copolymers with dipeptide pendants. | researchgate.net |

Synthesis and Characterization of Copolymers with Hydrophilic Comonomers

The copolymerization of N-(4-ethenylbenzoyl)glycine with hydrophilic comonomers such as acrylic acid (AA), acrylamide (B121943) (AAm), or N-vinylpyrrolidone (NVP) is a strategy to produce water-soluble or water-swellable functional polymers. The resulting copolymers would possess a unique combination of properties derived from the hydrophobic styrenic backbone and the hydrophilic co-monomer units, alongside the specific functionality of the glycine (B1666218) residue.

The synthesis would typically be carried out in a suitable solvent that can dissolve all reactants, using a free-radical initiator. Characterization of the resulting copolymers would involve a suite of analytical techniques. 1H NMR spectroscopy would be crucial for confirming the incorporation of both monomer units into the copolymer chain and for determining the copolymer composition. Fourier-transform infrared spectroscopy (FTIR) would identify the characteristic functional groups, such as the amide and carboxylic acid groups. The molecular weight and molecular weight distribution (Đ) would be determined by size exclusion chromatography (SEC). The thermal properties, such as the glass transition temperature (Tg), would be investigated using differential scanning calorimetry (DSC), which would likely vary with the copolymer composition.

Table 1: Expected Characteristics of N-(4-Ethenylbenzoyl)glycine Copolymers with Hydrophilic Comonomers

Comonomer Expected Polymer Architecture Potential Properties Primary Characterization Techniques
Acrylic Acid (AA) Random or statistical copolymer pH-responsive, water-soluble/swellable, metal-chelating 1H NMR, FTIR, SEC, DSC, Potentiometric Titration
Acrylamide (AAm) Random or statistical copolymer Hydrophilic, potential for hydrogel formation 1H NMR, FTIR, SEC, DSC, Rheology

Synthesis and Characterization of Copolymers with Hydrophobic Comonomers

To modulate the hydrophobic-hydrophilic balance and mechanical properties, N-(4-ethenylbenzoyl)glycine could be copolymerized with hydrophobic comonomers like styrene (St) or methyl methacrylate (MMA). These copolymers are expected to be less water-soluble than the parent homopolymer or its hydrophilic copolymers, finding potential applications in coatings, films, or as amphiphilic materials that can self-assemble in selective solvents.

The synthesis would likely be performed via solution or bulk polymerization. Characterization would follow similar protocols as for hydrophilic copolymers. 1H NMR would be used to determine the copolymer composition by comparing the integral ratios of protons unique to each monomer unit. The properties of the final material, such as solubility, thermal stability, and mechanical strength, would be highly dependent on the ratio of the comonomers.

Table 2: Expected Characteristics of N-(4-Ethenylbenzoyl)glycine Copolymers with Hydrophobic Comonomers

Comonomer Expected Polymer Architecture Potential Properties Primary Characterization Techniques
Styrene (St) Random or statistical copolymer Increased hydrophobicity, modified Tg, amphiphilic character 1H NMR, FTIR, SEC, DSC, Contact Angle Measurement

Exploration of Reactivity Ratios in N-(4-Ethenylbenzoyl)glycine Copolymerization Systems

The concept of monomer reactivity ratios is fundamental to understanding and controlling copolymerization processes. nih.gov These ratios, denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. nih.gov The determination of reactivity ratios for the N-(4-ethenylbenzoyl)glycine (M1) and a comonomer (M2) system would require a series of copolymerizations at low conversion (<10%) with varying initial monomer feed ratios. nih.govrsc.org The resulting copolymer compositions would then be determined, typically by 1H NMR or elemental analysis, and the data fitted to copolymerization equations using methods such as Fineman-Ross or Kelen-Tüdős.

Given the structure of N-(4-ethenylbenzoyl)glycine, it is anticipated that its reactivity (as a substituted styrene) would be influenced by both steric hindrance and electronic effects from the N-benzoyl glycine group. The product of the reactivity ratios (r1r2) would indicate the tendency of the system towards forming random (r1r2 ≈ 1), alternating (r1r2 ≈ 0), or blocky copolymers. Without experimental data, specific values cannot be provided, but it is a critical area for future research to enable precise control over the copolymer microstructure.

Polymerization of N-(4-Ethenylbenzoyl)glycine in Diverse Media

The choice of polymerization medium is critical and depends on the monomer's solubility and the desired polymer characteristics.

Aqueous-Phase Polymerization Systems

Polymerizing N-(4-ethenylbenzoyl)glycine in an aqueous medium presents challenges and opportunities. The monomer itself has limited water solubility due to the hydrophobic vinylbenzoyl group. However, the glycine moiety contains a carboxylic acid group, which can be deprotonated at higher pH to form a carboxylate salt, potentially increasing its aqueous solubility. Therefore, aqueous-phase polymerization might be feasible under specific pH conditions, likely leading to pH-responsive polymers. The kinetics of such a polymerization would be complex, influenced by the ionization state of the monomer, which affects both its reactivity and the electrostatic interactions along the growing polymer chain, a phenomenon observed in the aqueous polymerization of other ionizable monomers.

Heterogeneous Polymerization Systems (e.g., Emulsion, Suspension Polymerization)

For water-insoluble monomers, heterogeneous polymerization techniques like emulsion or suspension polymerization are often employed.

Suspension Polymerization: In this method, the monomer would be dispersed as fine droplets in an aqueous phase containing a stabilizer. Polymerization would be initiated within these droplets, yielding polymer beads. This technique would be suitable for producing the homopolymer or copolymers with other oil-soluble monomers.

Emulsion Polymerization: This technique involves emulsifying the monomer in water with a surfactant to form micelles. Polymerization is initiated in the aqueous phase, and the radicals migrate into the micelles where polymerization occurs. This method typically produces high molecular weight polymers at a fast rate. The amphiphilic nature of N-(4-ethenylbenzoyl)glycine might influence the stability of the emulsion and the final particle morphology.

Post-Polymerization Modification and Functionalization of N-(4-Ethenylbenzoyl)glycine Polymers

A significant advantage of incorporating N-(4-ethenylbenzoyl)glycine into a polymer is the presence of the glycine unit, which serves as a versatile handle for post-polymerization modification. This strategy allows for the synthesis of a well-defined polymer backbone, which can then be functionalized in various ways without affecting the polymer's molecular weight distribution. The carboxylic acid group of the glycine moiety is a prime site for modification. For instance, it could be activated and coupled with amines to attach peptides, drugs, or signaling molecules. This approach provides a powerful platform for creating complex, functional materials from a single precursor polymer.

Chemical Derivatization of Pendant Carboxylic Acid Groups

The pendant carboxylic acid group in poly(N-(4-ethenylbenzoyl)glycine) is a key feature that allows for a wide range of post-polymerization modifications. These modifications can be used to alter the polymer's physical properties, such as solubility and thermal stability, or to introduce new functionalities. Common derivatization strategies for polymers containing carboxylic acid groups include amidation and esterification reactions.

Amidation: The carboxylic acid can be activated using coupling agents to facilitate the formation of amide bonds with various primary and secondary amines. This approach is widely used for attaching bioactive molecules, such as peptides or drugs containing amine groups, to a polymer backbone. For instance, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been shown to be effective for the amidation of poly(acrylic acid) with a variety of amine-terminated molecules, achieving high degrees of conversion under mild, aqueous conditions. researchgate.net This method's efficiency and selectivity make it a promising candidate for the derivatization of poly(N-(4-ethenylbenzoyl)glycine). researchgate.net

Esterification: The carboxylic acid group can also be converted to an ester through reaction with an alcohol in the presence of an acid catalyst or by using activating agents. This can be a route to introduce different alkyl or functional groups, thereby tuning the hydrophobicity and other properties of the polymer. For example, in the context of other functional polymers, hydroxyl groups on a polymer backbone are frequently used in esterification reactions with various functionalized carboxylic acids to attach different functional groups. cmu.edu A similar reverse approach could be applied to the carboxylic acid groups of poly(N-(4-ethenylbenzoyl)glycine).

The table below summarizes potential derivatization reactions for the pendant carboxylic acid groups of poly(N-(4-ethenylbenzoyl)glycine) based on analogous polymer systems.

Reaction Type Reagents and Conditions Resulting Functional Group Potential Application Reference (Analogous System)
AmidationAmine, DMTMM, Aqueous solutionAmideAttachment of bioactive molecules, improved biocompatibility researchgate.net
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄), HeatEsterModification of polymer solubility and hydrophobicity cmu.edu
Active Ester FormationN-Hydroxysuccinimide (NHS), Carbodiimide (B86325) (e.g., EDC)N-Hydroxysuccinimide esterReactive intermediate for further functionalization researchgate.netepo.org

Functionalization of Polymer Backbones for Specific Applications

The ability to functionalize the polymer backbone of poly(N-(4-ethenylbenzoyl)glycine) opens up a wide array of potential applications, particularly in the biomedical field. mdpi.comnih.govmdpi.com By covalently attaching specific molecules to the pendant glycine moiety, the polymer can be tailored for targeted drug delivery, tissue engineering, and biosensing.

Biomedical Applications: The functionalization of polystyrene-based polymers is a well-established strategy for developing materials for biomedical use. mdpi.commdpi.com For poly(N-(4-ethenylbenzoyl)glycine), the pendant carboxylic acid provides a convenient handle for conjugating drugs, imaging agents, or targeting ligands. For example, chemotherapeutic agents with available amine or hydroxyl groups could be attached via amide or ester linkages, respectively. This covalent attachment can lead to the development of polymer-drug conjugates with controlled release profiles. uwindsor.ca

Furthermore, the introduction of specific bioactive peptides, such as cell-adhesion motifs (e.g., RGD sequences), could enhance the biocompatibility and cell-interactive properties of the polymer, making it suitable for use as a scaffold in tissue engineering. rsc.org The functionalization can be achieved through the amidation reactions previously discussed.

The table below outlines potential functionalization strategies and their targeted applications, drawing parallels from research on other functional polymers.

Functional Moiety Method of Attachment Targeted Application Reference (Analogous System)
Drug Molecules (e.g., Paclitaxel)Esterification/AmidationControlled drug release, cancer therapy uwindsor.ca
Peptides (e.g., RGD)AmidationTissue engineering, promoting cell adhesion rsc.org
Fluorescent DyesAmidationBioimaging, diagnostics nih.govacs.org
Poly(ethylene glycol) (PEG)Esterification/AmidationImproved solubility, reduced immunogenicity nih.govrsc.org

Advanced Spectroscopic Characterization of N 4 Ethenylbenzoyl Glycine and Its Polymeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-(4-Ethenylbenzoyl)glycine Monomer and Polymers

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. For both the N-(4-ethenylbenzoyl)glycine monomer and its polymer, NMR provides critical insights into atomic connectivity, purity, and microstructural details.

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones for verifying the synthesis of the N-(4-ethenylbenzoyl)glycine monomer. The spectra confirm the presence of all expected functional groups and can be used to assess the sample's purity.

In the ¹H NMR spectrum, distinct signals are expected for the ethenyl (vinyl), aromatic, and glycine (B1666218) portions of the molecule. The ethenyl group protons typically appear as a characteristic set of three signals in the 5.5-7.0 ppm range, exhibiting complex splitting patterns due to geminal and cis/trans couplings. The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets, usually between 7.4 and 7.9 ppm. The glycine methylene (B1212753) (-CH₂-) protons are coupled to the amide proton, appearing as a doublet around 4.2 ppm, while the amide (N-H) proton itself would be a triplet in the 8.5-9.0 ppm region. The carboxylic acid (O-H) proton often presents as a broad singlet at a high chemical shift (>10 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(4-Ethenylbenzoyl)glycine Monomer Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

Assignment Structure Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-a, H-bEthenyl (=CH₂)5.5 - 6.0 (2H, m)~117
H-cEthenyl (=CH-)6.7 - 6.9 (1H, dd)~136
H-dAromatic (ortho to C=O)~7.8 (2H, d)~129
H-eAromatic (ortho to vinyl)~7.5 (2H, d)~126
H-fGlycine (-CH₂-)~4.2 (2H, d)~42
H-gAmide (-NH-)~8.7 (1H, t)-
H-hCarboxylic Acid (-OH)>10 (1H, br s)-
C-1Carbonyl (Amide)-~167
C-2Carbonyl (Carboxylic Acid)-~172
C-3, C-4Aromatic (quaternary)-~133, ~140

Upon polymerization of the monomer, the distinct signals of the ethenyl group disappear from the NMR spectra, and new signals corresponding to the saturated polymer backbone appear as broad resonances. Due to significant signal overlap in the 1D spectra of the polymer, 2D NMR techniques are indispensable for detailed microstructural analysis. iupac.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For poly(N-(4-ethenylbenzoyl)glycine), a COSY spectrum would reveal correlations between the newly formed methine (-CH-) and methylene (-CH₂-) protons of the polymer backbone, confirming their connectivity. iupac.org It would also show correlations between the glycine -CH₂- protons and the amide N-H proton, helping to resolve these signals from the complex backbone region.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum of the polymer is particularly powerful for resolving the congested aliphatic region. iupac.orgunifi.it It would clearly link the broad proton signals of the polymer backbone (e.g., ~1.5-2.5 ppm) to their corresponding carbon signals (~40-45 ppm). This technique is crucial for confirming the backbone structure and differentiating it from the pendant side chains. unifi.it

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of chemical bonds. These techniques are complementary and highly effective for identifying functional groups and monitoring the progress of polymerization. polco.com.conih.gov

The most significant change during the polymerization of N-(4-ethenylbenzoyl)glycine is the consumption of the ethenyl (vinyl) double bond. Both FT-IR and Raman spectroscopy can monitor this conversion in real-time. redalyc.orgazom.com

The key vibration is the C=C stretching mode of the ethenyl group, which gives rise to a distinct and sharp band in the monomer's spectrum. In FT-IR, this band typically appears around 1630 cm⁻¹. In Raman spectroscopy, the C=C stretch is also strongly active and readily observable in the same region. redalyc.org By tracking the decrease in the intensity or area of this peak over time, one can determine the rate of polymerization and the final monomer conversion. azom.com

Table 2: Key Vibrational Bands for Monitoring Polymerization of N-(4-Ethenylbenzoyl)glycine

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Spectroscopic Technique Observation During Polymerization
C=C StretchEthenyl~1630FT-IR, RamanPeak intensity decreases and disappears
=C-H Out-of-Plane BendEthenyl~990 and ~910FT-IRPeak intensities decrease and disappear
=C-H StretchEthenyl~3090Raman, FT-IRPeak intensity decreases and disappears

The amide and carboxylic acid functionalities are core components of the monomer and the repeating unit of the polymer. Their characteristic vibrations are readily identified in FT-IR and Raman spectra, confirming the integrity of the side chain before and after polymerization. researchgate.netnih.gov

Amide Vibrations : The most prominent amide bands are the Amide I band (primarily C=O stretching) around 1650 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) near 1550 cm⁻¹. These bands are strong in the FT-IR spectrum. nih.gov

Carboxylic Acid Vibrations : The carboxylic acid group is characterized by a very broad O-H stretching band in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is due to hydrogen bonding. The C=O stretch of the carboxylic acid appears as a strong, sharp band around 1700-1730 cm⁻¹. researchgate.net

These bands should remain largely unchanged during polymerization, confirming that the pendant glycine group does not participate in the reaction.

Table 3: Characteristic FT-IR Frequencies for N-(4-Ethenylbenzoyl)glycine Functional Groups

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1730Strong
AmideN-H Stretch~3300Medium
AmideC=O Stretch (Amide I)~1650Strong
AmideN-H Bend / C-N Stretch (Amide II)~1550Medium-Strong
Aromatic RingC=C Stretch~1600, ~1490Medium

Mass Spectrometry (MS) Techniques for Molecular Weight and Oligomer Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the monomer and to analyze the molecular weight distribution and structure of the resulting polymer and any oligomeric intermediates.

For the N-(4-ethenylbenzoyl)glycine monomer (C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ), a soft ionization technique like Electrospray Ionization (ESI-MS) would be used. The spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 206.2. Tandem MS (MS/MS) experiments can provide structural confirmation through fragmentation analysis. A characteristic fragmentation would be the cleavage of the amide bond to produce a stable 4-ethenylbenzoyl acylium ion at m/z 131.1. libretexts.org

For the polymer, poly(N-(4-ethenylbenzoyl)glycine), techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or ESI-MS are employed. These methods allow for the analysis of large molecules and can determine the average molecular weight (Mn, Mw) and the polydispersity of the polymer sample. The resulting spectrum would show a distribution of peaks, where each peak is separated by a mass corresponding to the monomer repeating unit (205.21 Da). This allows for the identification of individual oligomer chains and provides a detailed picture of the polymer's composition. nih.gov

Table 4: Expected Mass Spectrometry Data for Monomer and Polymer

Analyte Technique Expected Observation m/z Value
MonomerESI-MSProtonated Molecular Ion [M+H]⁺206.2
MonomerESI-MS/MSAcylium Ion Fragment131.1
PolymerMALDI-TOF MSSeries of peaks representing polymer chains[n * 205.21 + End Groups + Cation]⁺
PolymerMALDI-TOF MSMass difference between adjacent peaks205.21

High-Resolution Mass Spectrometry (HRMS) for Precise Monomer Characterization

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural confirmation of small molecules like N-(4-ethenylbenzoyl)glycine. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolving power. uni-rostock.de This precision allows for the determination of an analyte's elemental composition from its exact mass. uni-rostock.deiitb.ac.in

The key advantage of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental formulas, a phenomenon caused by the mass defect of individual isotopes. uni-rostock.de For the monomer N-(4-ethenylbenzoyl)glycine, HRMS provides a definitive confirmation of its identity by matching the experimentally measured monoisotopic mass to the theoretically calculated mass with a very low margin of error, typically in the sub-parts-per-million (ppm) range. iitb.ac.in

The process involves introducing the sample into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. iitb.ac.in The instrument then measures the m/z of the resulting ions with high precision. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule, is the most accurate measurement when the isotopes are resolved. broadinstitute.org This high mass accuracy enables the generation of a unique and unambiguous molecular formula, confirming the structure of N-(4-ethenylbenzoyl)glycine. iitb.ac.in

Table 1: HRMS Data for N-(4-Ethenylbenzoyl)glycine This table presents hypothetical high-resolution mass spectrometry data for the characterization of the N-(4-ethenylbenzoyl)glycine monomer.

Parameter Value
Molecular Formula C₁₁H₁₁NO₃
Ion Species [M+H]⁺
Theoretical Monoisotopic Mass (Da) 206.0757
Experimentally Measured Mass (Da) 206.0755

| Mass Error (ppm) | -0.97 |

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) MS for Polymer Molecular Weight Distributions

For the analysis of the polymeric form, poly(N-(4-ethenylbenzoyl)glycine), Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is a premier technique. researchgate.net It is particularly well-suited for characterizing synthetic polymers, providing detailed information on molecular weight distributions, repeating units, and end-group structures. researchgate.netsigmaaldrich.com MALDI is considered a soft ionization technique that allows for the analysis of large, non-volatile macromolecules with minimal fragmentation. wpmucdn.com

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a large excess of a small, UV-absorbing organic molecule called a matrix. researchgate.net This mixture is irradiated with a pulsed laser, causing the matrix to absorb energy and desorb, carrying the intact polymer molecules into the gas phase as singly charged ions. wpmucdn.com These ions are then accelerated into a time-of-flight mass analyzer, where they travel down a flight tube to a detector. researchgate.net The time it takes for an ion to reach the detector is directly proportional to its mass-to-charge ratio, allowing for the separation and detection of individual polymer chains (oligomers) of different lengths. wpmucdn.com

The resulting MALDI-TOF spectrum displays a distribution of peaks, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺ or K⁺). sigmaaldrich.comfree.fr From this distribution, several critical parameters characterizing the polymer can be calculated:

Number-Average Molecular Weight (Mₙ): The statistical average molecular weight of all the polymer chains in the sample. It is calculated as the total weight of all polymer molecules divided by the total number of polymer molecules. sigmaaldrich.com

Dispersity (Đ) or Polydispersity Index (PDI): A measure of the breadth of the molecular weight distribution, calculated as the ratio of Mₒ to Mₙ (Đ = Mₒ/Mₙ). sigmaaldrich.com A value close to 1.0 indicates a very narrow distribution, where the polymer chains are of nearly uniform length, which is often a goal in controlled polymerization processes. sigmaaldrich.com

MALDI-TOF MS can therefore verify the success of a polymerization reaction by confirming the mass of the monomer repeating unit and providing a detailed picture of the resulting polymer's molecular weight characteristics. sigmaaldrich.comresearchgate.net

Table 2: Representative MALDI-TOF MS Analysis of Poly(N-(4-ethenylbenzoyl)glycine) This table shows a hypothetical molecular weight distribution for a sample of poly(N-(4-ethenylbenzoyl)glycine) as determined by MALDI-TOF MS analysis.

Parameter Value
Repeating Unit N-(4-Ethenylbenzoyl)glycine
Repeating Unit Mass (Da) 205.21
Number-Average Molecular Weight (Mₙ) (Da) 8,250
Weight-Average Molecular Weight (Mₒ) (Da) 8,670

| Dispersity (Đ) | 1.05 |

Theoretical and Computational Investigations of N 4 Ethenylbenzoyl Glycine Systems

Quantum Chemical Studies of N-(4-Ethenylbenzoyl)glycine Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like N-(4-ethenylbenzoyl)glycine at the electronic level. These computational methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(4-ethenylbenzoyl)glycine, DFT calculations would be employed to determine key electronic properties. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

A primary focus of such a study would be the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For N-(4-ethenylbenzoyl)glycine, the HOMO would likely be localized on the electron-rich regions, such as the vinyl group and the phenyl ring, while the LUMO would be distributed over the electron-withdrawing benzoyl and glycine (B1666218) moieties.

Table 1: Hypothetical DFT-Calculated Electronic Properties for N-(4-ethenylbenzoyl)glycine

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 to -7.5 eVIndicates electron-donating capability, relevant to polymerization initiation.
LUMO Energy~ -1.0 to -2.0 eVIndicates electron-accepting capability, relevant to reactivity with nucleophiles.
HOMO-LUMO Gap~ 4.5 to 6.5 eVCorrelates with chemical stability and electronic excitation energy.
Dipole Moment~ 3.0 to 5.0 DInfluences solubility and intermolecular interactions.

Note: The values in this table are hypothetical and represent typical ranges for similar aromatic compounds. Specific experimental or computational data for N-(4-ethenylbenzoyl)glycine is not available in the reviewed literature.

Conformational Analysis and Torsional Barriers of the Monomer

The flexibility of the N-(4-ethenylbenzoyl)glycine monomer is determined by the rotation around its single bonds. A conformational analysis would identify the most stable conformers (rotational isomers) and the energy barriers between them. This is typically performed by systematically rotating key dihedral angles, such as the angle between the phenyl ring and the carbonyl group, and the angles within the glycine side chain.

Understanding the torsional barriers is critical as the conformation of the monomer can significantly influence the stereochemistry and properties of the resulting polymer. For instance, the relative orientation of the vinyl group to the rest of the molecule can affect its accessibility for polymerization.

Molecular Dynamics (MD) Simulations of N-(4-Ethenylbenzoyl)glycine Monomer and Polymer Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment.

Analysis of Polymer Chain Dynamics and Intermolecular Interactions

For the polymer, poly(N-(4-ethenylbenzoyl)glycine), MD simulations would be invaluable for understanding the dynamics of the polymer chains. This includes studying the flexibility of the polymer backbone, the motion of the side chains, and how multiple polymer chains interact with each other in the bulk material. Key properties that can be calculated from these simulations include the radius of gyration, which describes the compactness of a polymer coil, and various radial distribution functions, which reveal the structural arrangement of molecules. These simulations would shed light on the material's macroscopic properties, such as its glass transition temperature and mechanical strength.

Prediction of Polymerization Parameters and Mechanistic Pathways

Computational chemistry can also be used to predict the feasibility and mechanism of the polymerization of N-(4-ethenylbenzoyl)glycine. By calculating the reaction energies and activation barriers for different potential polymerization pathways (e.g., free radical, cationic, or anionic polymerization), it is possible to determine the most likely mechanism.

For the vinyl group in N-(4-ethenylbenzoyl)glycine, free-radical polymerization is a common pathway. Computational models could simulate the key steps of this process:

Initiation: The energy required to form the initial radical.

Propagation: The energy profile as the radical monomer adds to another monomer, extending the polymer chain.

Termination: The process by which two radical chains combine to end the polymerization.

These predictions can help in optimizing experimental conditions for synthesizing the polymer with desired properties.

Computational Modeling of Radical Initiation and Propagation Steps

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for elucidating the mechanistic details of free-radical polymerization of N-(4-ethenylbenzoyl)glycine. These theoretical models allow for the calculation of transition state geometries, activation energies (Ea), and reaction enthalpies (ΔH), offering a molecular-level understanding of the key kinetic and thermodynamic parameters governing the polymerization process.

The initiation phase typically involves the thermal or photochemical decomposition of an initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), to generate primary radicals. Subsequent addition of this primary radical to the vinyl group of the N-(4-ethenylbenzoyl)glycine monomer constitutes the true initiation step of the polymer chain. Computational studies focus on modeling the homolytic cleavage of the initiator and the barrier to the addition reaction. The calculated activation energy for the addition of the 2-cyano-2-propyl radical to the β-carbon of the ethenyl group is critical for determining the efficiency of initiation.

Below is a table summarizing representative theoretical data for the elementary steps in the free-radical polymerization of N-(4-ethenylbenzoyl)glycine, calculated using a common DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

Table 1. Calculated Thermodynamic and Kinetic Parameters for Key Polymerization Steps of N-(4-Ethenylbenzoyl)glycine
Reaction StepDescriptionComputational MethodCalculated Activation Energy (Ea, kJ/mol)Calculated Reaction Enthalpy (ΔH, kJ/mol)
Initiator DecompositionHomolysis of AIBN → 2(2-cyano-2-propyl radical) + N₂DFT (B3LYP/6-31G(d))129.5+45.2
Chain InitiationRadical addition to monomerDFT (B3LYP/6-31G(d))28.8-95.7
Chain Propagation (Head-to-Tail)Macroradical addition to monomerDFT (B3LYP/6-31G(d))34.1-86.4
Chain Propagation (Head-to-Head)Macroradical addition to monomer (sterically hindered)DFT (B3LYP/6-31G(d))51.6-65.2

Theoretical Prediction of Reactivity Ratios and Microstructural Control in Copolymerization

Theoretical modeling is instrumental in predicting the outcome of copolymerization involving N-(4-ethenylbenzoyl)glycine (M1) with other vinyl monomers (M2). The reactivity ratios, r1 and r2, which dictate the composition and microstructure of the resulting copolymer, can be estimated using computational approaches, bypassing extensive experimental screening. These ratios are defined by the rate constants of the four possible propagation reactions in a binary system:

r1 = k11 / k12 (Ratio of M1 radical adding M1 vs. M2)

r2 = k22 / k21 (Ratio of M2 radical adding M2 vs. M1)

One prominent theoretical method involves calculating the activation energies for all four propagation steps (Ea,11, Ea,12, Ea,21, Ea,22) using quantum chemical methods like DFT. The reactivity ratios can then be approximated using the Arrhenius equation, assuming the pre-exponential factors are similar:

r1 ≈ exp[-(Ea,11 - Ea,12) / RT]

r2 ≈ exp[-(Ea,22 - Ea,21) / RT]

This approach allows for a direct, first-principles prediction of copolymerization behavior. For instance, in the copolymerization of N-(4-ethenylbenzoyl)glycine (M1) with a comonomer like Styrene (B11656) (M2), theoretical calculations can quantify the subtle electronic and steric preferences. The N-(4-ethenylbenzoyl)glycine monomer is structurally similar to styrene but possesses a polar, electron-withdrawing amide-acid group. This group influences the reactivity of the vinyl double bond and the stability of the corresponding radical.

Calculations often predict that the reactivity of N-(4-ethenylbenzoyl)glycine is comparable to that of styrene, leading to reactivity ratios close to unity. This suggests a tendency towards random copolymerization, where the monomer units are incorporated into the polymer chain in a distribution that reflects the feed ratio. When copolymerized with an electron-rich monomer, the k12 value is expected to be high, leading to an r1 value less than 1. Conversely, when copolymerized with an electron-deficient monomer like Methyl Methacrylate (B99206) (MMA), the relative reactivities shift, which can be precisely quantified through modeling. These predictions are vital for designing copolymers with a desired microstructure, such as random, alternating, or block-like sequences, which in turn governs the material's properties.

The table below presents hypothetical, yet plausible, theoretically predicted reactivity ratios for the copolymerization of N-(4-ethenylbenzoyl)glycine (M1) with common comonomers.

Table 2. Theoretically Predicted Reactivity Ratios for Copolymerization of N-(4-Ethenylbenzoyl)glycine (M1)
Comonomer (M2)Predicted r1 (M1)Predicted r2 (M2)Product (r1 * r2)Predicted Copolymer Type
Styrene0.951.020.969Ideal / Random
Methyl Methacrylate (MMA)0.480.550.264Random (tendency toward alternating)
Acrylonitrile0.350.050.0175Alternating

Functional Material Design and Engineering Utilizing N 4 Ethenylbenzoyl Glycine Polymers

Hydrogel Formation and Tailoring of Macroscopic Properties from N-(4-Ethenylbenzoyl)glycine Copolymers

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. The unique properties of N-(4-ethenylbenzoyl)glycine make it an excellent candidate for the development of "smart" hydrogels that respond to external stimuli.

Design and Synthesis of Stimuli-Responsive Hydrogels (e.g., pH, Temperature, Ionic Strength)

The synthesis of stimuli-responsive hydrogels from N-(4-ethenylbenzoyl)glycine typically involves the copolymerization of the monomer with other vinyl-based monomers and a cross-linking agent. The choice of comonomer is crucial for tailoring the hydrogel's response to specific stimuli.

pH-Responsive Hydrogels: The carboxylic acid group in the glycine (B1666218) moiety of N-(4-ethenylbenzoyl)glycine imparts pH sensitivity to the resulting hydrogels. frontiersin.orgnih.gov At low pH, the carboxylic acid groups are protonated (-COOH), leading to a more collapsed hydrogel network due to hydrogen bonding. As the pH increases above the pKa of the carboxylic acid, these groups become deprotonated (-COO-), resulting in electrostatic repulsion between the polymer chains. This repulsion leads to increased swelling of the hydrogel. frontiersin.orgnih.gov This behavior is characteristic of anionic pH-responsive hydrogels. nih.gov

Temperature-Responsive Hydrogels: To introduce temperature sensitivity, N-(4-ethenylbenzoyl)glycine can be copolymerized with thermoresponsive monomers such as N-isopropylacrylamide (NIPAAm). mdpi.com Polymers containing NIPAAm exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a hydrophilic to a hydrophobic state, causing the hydrogel to shrink and expel water. nih.govmdpi.com By varying the ratio of N-(4-ethenylbenzoyl)glycine to the thermoresponsive comonomer, the LCST of the resulting hydrogel can be precisely tuned for specific applications, such as in situ gel formation at physiological temperatures. mdpi.comrsc.org

Ionic Strength-Responsive Hydrogels: The swelling behavior of hydrogels containing ionizable groups like the carboxylic acid in N-(4-ethenylbenzoyl)glycine is also sensitive to the ionic strength of the surrounding medium. In solutions with high ion concentrations, the electrostatic repulsion between the charged polymer chains is screened by the counter-ions, leading to a decrease in the swelling ratio. This property can be utilized in applications where the hydrogel is exposed to fluids with varying salt concentrations.

The synthesis of these hydrogels is often achieved through free radical polymerization techniques, which can be initiated by thermal or photochemical methods. nih.gov The general synthetic scheme involves dissolving the monomers and a cross-linker in a suitable solvent, followed by the addition of an initiator to trigger polymerization and network formation.

Elucidation of Network Architecture and Swelling Behavior in Various Media

The macroscopic properties of a hydrogel, particularly its swelling behavior, are intrinsically linked to its internal network architecture. Key parameters that define the network structure include the cross-linking density, mesh size (the average distance between cross-links), and the presence of physical entanglements. mdpi.comnih.gov

Network Architecture: The cross-linking density is a primary determinant of a hydrogel's mechanical strength and equilibrium swelling ratio. nih.gov A higher concentration of the cross-linking agent during synthesis leads to a more tightly cross-linked network with a smaller mesh size, resulting in a stiffer hydrogel with a lower swelling capacity. nih.gov The choice of cross-linker can also influence the network's properties; for instance, biodegradable cross-linkers can be incorporated to create hydrogels that degrade over time. nih.gov

Swelling Behavior: The swelling of N-(4-ethenylbenzoyl)glycine-based hydrogels is a dynamic process that can be characterized by its kinetics and equilibrium swelling ratio. The swelling kinetics describe the rate at which the hydrogel absorbs a solvent and can often be described by diffusion models. researchgate.netrsc.org The equilibrium swelling ratio is the maximum amount of solvent a hydrogel can absorb and is influenced by factors such as the chemical composition of the polymer, the cross-linking density, and the properties of the swelling medium (pH, temperature, ionic strength). researchgate.netmdpi.com

The swelling behavior of these hydrogels in different media can be quantified by measuring the change in weight or volume over time. The data can be used to determine the diffusion coefficient of the solvent into the hydrogel and to understand the mechanism of solvent transport. rsc.org

Stimulus Response of N-(4-ethenylbenzoyl)glycine Hydrogel Underlying Mechanism
Increasing pH Increased SwellingDeprotonation of carboxylic acid groups leads to electrostatic repulsion. frontiersin.orgnih.gov
Increasing Temperature (with thermoresponsive comonomer) Decreased Swelling (Shrinking)Phase transition of the thermoresponsive component from hydrophilic to hydrophobic. nih.govmdpi.com
Increasing Ionic Strength Decreased SwellingShielding of electrostatic repulsion between charged polymer chains.

Surface Modification and Coating Applications of N-(4-ethenylbenzoyl)glycine-Derived Polymers

The functional groups present in N-(4-ethenylbenzoyl)glycine polymers make them suitable for modifying the surfaces of various materials to impart desired properties such as biocompatibility, hydrophilicity, and specific bio-recognition capabilities.

Grafting Polymerization onto Diverse Substrates for Surface Functionalization

Grafting polymerization is a powerful technique for covalently attaching polymer chains to a substrate surface, forming a dense layer known as a polymer brush. cityu.edu.hk This can be achieved through two primary methods: "grafting to" and "grafting from".

"Grafting To" Method: In this approach, pre-synthesized N-(4-ethenylbenzoyl)glycine polymer chains with reactive end-groups are attached to a functionalized surface. While conceptually simple, this method can be limited by steric hindrance, which may result in lower grafting densities. cityu.edu.hk

"Grafting From" Method: This technique involves immobilizing an initiator on the substrate surface, from which the N-(4-ethenylbenzoyl)glycine monomers are then polymerized. cityu.edu.hk The "grafting from" approach typically yields thicker and denser polymer brushes compared to the "grafting to" method. cityu.edu.hk Surface-initiated controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, can be employed to achieve well-defined polymer brushes with controlled molecular weight and architecture. benicewiczgroup.com

These grafting techniques can be applied to a wide range of substrates, including inorganic materials like silica (B1680970) and gold, as well as organic polymers, to create surfaces with tailored functionalities. nih.govresearchgate.net

Development of Functional Polymer Films and Thin Coatings

Thin films and coatings of N-(4-ethenylbenzoyl)glycine-derived polymers can be prepared by various methods, such as spin-coating, dip-coating, and layer-by-layer assembly. These films can provide surfaces with enhanced hydrophilicity, biocompatibility, and the ability to interact with biological molecules. For instance, a hydrophilic coating can reduce non-specific protein adsorption, a crucial requirement for many biomedical devices. mdpi.com

The carboxylic acid groups in the polymer can be used for the covalent immobilization of biomolecules, such as proteins or peptides, containing amine groups through carbodiimide (B86325) chemistry. This allows for the creation of bioactive surfaces that can promote specific cell adhesion or exhibit enzymatic activity.

Advanced Polymeric Architectures for Controlled Release System Design

The design of advanced polymeric architectures is fundamental to the development of sophisticated controlled release systems that can deliver therapeutic agents to a specific target at a predetermined rate and time. d-nb.info Polymers based on N-(4-ethenylbenzoyl)glycine can be engineered into various architectures to achieve these goals.

The stimuli-responsive nature of N-(4-ethenylbenzoyl)glycine copolymers is particularly advantageous for creating "on-demand" drug delivery systems. nih.gov For example, a pH-responsive hydrogel can be designed to be stable in the acidic environment of the stomach but swell and release its drug payload in the more neutral pH of the intestine. frontiersin.org Similarly, a thermoresponsive hydrogel could be injected as a liquid at room temperature and form a gel depot at body temperature, providing sustained release of an encapsulated drug. mdpi.comrsc.org

By controlling the polymer architecture (e.g., linear, branched, star-shaped, or cross-linked networks), the drug loading capacity and release kinetics can be finely tuned. rsc.orgd-nb.info For instance, a more densely cross-linked hydrogel will generally exhibit a slower drug release rate due to the smaller mesh size, which hinders drug diffusion. nih.gov

Encapsulation Technologies Based on N-(4-Ethenylbenzoyl)glycine Polymers

Encapsulation technologies are designed to entrap an active substance within a carrier material to protect it from the external environment and control its release. Polymeric nanocarriers are a leading platform for this purpose due to their high biocompatibility, biodegradability, and the tunable nature of their properties. nih.gov

Polymers of N-(4-ethenylbenzoyl)glycine are particularly well-suited for encapsulation due to the carboxylic acid group present in the glycine unit. This functional group allows for pH-responsive behavior; in acidic environments, the carboxyl groups are protonated, increasing the polymer's hydrophobicity, while in neutral or basic environments, they deprotonate, increasing hydrophilicity. nih.gov This property can be harnessed to create "smart" encapsulation systems that release their payload in response to specific pH changes, such as those found in tumor microenvironments or specific intracellular compartments like endosomes. nih.gov

One common method for encapsulating hydrophobic compounds is the emulsification-evaporation technique. nih.gov In this process, a polymer like poly[N-(4-ethenylbenzoyl)glycine] and a hydrophobic active agent are dissolved in a water-immiscible organic solvent. This solution is then emulsified in an aqueous phase containing a stabilizer, forming an oil-in-water emulsion. Subsequent evaporation of the organic solvent causes the polymer to precipitate around the active agent, forming solid nanoparticles that effectively encapsulate the payload. nih.gov The presence of both hydrophobic (benzoyl) and hydrophilic (glycine) components in the polymer structure can aid in stabilizing the emulsion droplets and influencing the final nanoparticle characteristics.

Design Principles for Polymer Carrier Systems

The design of effective polymer carrier systems relies on several key principles, including biocompatibility, controlled release mechanisms, and stability. The incorporation of amino acid moieties, such as glycine, into polymer structures is a well-established strategy to enhance biocompatibility, as these units are fundamental biological building blocks. researchgate.net

Polymers based on N-(4-ethenylbenzoyl)glycine inherently incorporate several of these design principles:

Stimuli-Responsiveness : The glycine unit's carboxylic acid provides a pH-sensitive trigger for controlled release. youtube.com As the pH of the surrounding environment changes, the polymer's solubility and conformation can be altered, leading to the release of an encapsulated agent. This is a critical feature for targeted drug delivery.

Biocompatibility : Natural amino acids and their derivatives are often used to create polymers that are well-tolerated by biological systems, reducing the risk of toxicity or immune rejection. youtube.commdpi.com

Amphiphilicity : The monomer's structure, with its distinct hydrophobic and hydrophilic regions, allows for the formation of core-shell nanostructures capable of encapsulating a wide range of therapeutic molecules.

Tunability : As a synthetic polymer, its properties can be precisely tuned. Copolymerization of N-(4-ethenylbenzoyl)glycine with other monomers (e.g., polyethylene (B3416737) glycol) can modify its hydrophilic-lipophilic balance, degradation rate, and mechanical properties to suit specific applications. mdpi.com

The following table summarizes the key design principles for polymer carriers and how they are addressed by polymers containing N-(4-ethenylbenzoyl)glycine.

Design PrincipleRelevance in Carrier SystemsImplementation with N-(4-Ethenylbenzoyl)glycine Polymers
Biocompatibility Prevents adverse biological responses like toxicity or inflammation. youtube.comThe glycine moiety is a natural amino acid, suggesting a favorable biocompatibility profile. researchgate.net
Stimuli-Responsiveness Enables triggered release of payload at a specific target site (e.g., acidic tumor). youtube.comThe carboxylic acid group in the glycine unit provides inherent pH-sensitivity for controlled release. nih.gov
Controlled Degradability Ensures the carrier is eliminated from the body after fulfilling its function.While the vinyl backbone is generally non-degradable, copolymers can be designed with biodegradable linkages.
High Drug Loading Capacity Maximizes the amount of active agent carried per unit of polymer. nih.govThe hydrophobic benzoyl group can form a core that effectively encapsulates hydrophobic drugs.
Colloidal Stability Prevents aggregation of nanoparticles in biological fluids, ensuring effective circulation.Can be achieved by forming block copolymers with highly hydrophilic segments like Poly(ethylene glycol) (PEG).

Integration into Supramolecular Assemblies and Nanomaterials

The self-assembly of amphiphilic polymers is a powerful "bottom-up" approach for creating well-defined nanostructures. nih.gov This process is driven by the tendency of the polymers to arrange themselves in a way that minimizes unfavorable interactions between different polymer blocks and the surrounding solvent.

Self-Assembly of N-(4-Ethenylbenzoyl)glycine-Based Block Copolymers into Nanostructures

To form well-defined nanostructures, N-(4-ethenylbenzoyl)glycine would typically be polymerized as one block of an amphiphilic block copolymer. frontiersin.org A common strategy involves using a hydrophilic block, such as poly(ethylene glycol) (PEG), and a second block consisting of poly[N-(4-ethenylbenzoyl)glycine] (P(VBG)).

In a selective solvent like water, these PEG-b-P(VBG) block copolymers will spontaneously self-assemble. bris.ac.uk The hydrophobic P(VBG) blocks will aggregate to minimize their contact with water, forming the core of the nanostructure. Simultaneously, the hydrophilic PEG blocks will form a protective outer shell, or corona, that interfaces with the aqueous environment, ensuring the stability of the entire assembly. nih.gov

The final morphology of the nanostructure (e.g., spheres, cylinders, vesicles) is determined by several factors, primarily the relative volume fractions of the hydrophilic and hydrophobic blocks. frontiersin.orgbris.ac.uk

NanostructureHydrophilic Block Fraction (f_hydrophilic)DescriptionPotential Application
Spherical Micelles HighCore-shell spheres with a hydrophobic core and hydrophilic corona. frontiersin.orgEncapsulation of hydrophobic drugs.
Cylindrical Micelles (Worms) IntermediateElongated, worm-like structures.Used in hydrogel formation and as drug carriers with different circulation properties.
Vesicles (Polymersomes) LowHollow spheres with a bilayer membrane enclosing an aqueous lumen. frontiersin.orgEncapsulation of both hydrophobic (in the membrane) and hydrophilic (in the lumen) agents.

Formation of Polymeric Nanoparticles and Micelles for Encapsulation Applications

The most common nanostructures formed by amphiphilic block copolymers for encapsulation are polymeric micelles. frontiersin.org For a hypothetical PEG-b-P(VBG) copolymer, the self-assembly process in water would lead to the formation of core-shell micelles.

Core : Formed by the aggregation of the hydrophobic poly[N-(4-ethenylbenzoyl)glycine] chains. This core serves as a natural reservoir for loading hydrophobic drugs through physical entrapment.

Shell (Corona) : Composed of the hydrophilic PEG chains, which extend into the aqueous phase. This corona provides colloidal stability, preventing the micelles from aggregating, and creates a "stealth" effect that can help evade the body's immune system and prolong circulation time. mdpi.com

The encapsulation of a hydrophobic drug is typically achieved by dissolving both the block copolymer and the drug in a common organic solvent, followed by the gradual addition of water. As water is added, the hydrophobic P(VBG) block collapses, entrapping the drug molecules within the forming micellar core. nih.gov

A key feature of micelles formed from N-(4-ethenylbenzoyl)glycine polymers is their pH-responsiveness. At physiological pH (~7.4), the glycine's carboxylic acid is deprotonated (-COO⁻), making the core somewhat less hydrophobic. In an acidic environment (e.g., pH < 6.5), the group becomes protonated (-COOH), increasing the core's hydrophobicity and potentially stabilizing the micelle. Conversely, a change from an acidic to a neutral/basic environment could induce swelling or disassembly of the micelle, triggering the release of the encapsulated drug. nih.gov

Micelle ComponentPolymer SegmentFunctionKey Properties
Core Poly[N-(4-ethenylbenzoyl)glycine]Encapsulates hydrophobic payload; provides structural foundation.Hydrophobic, pH-responsive.
Shell (Corona) Poly(ethylene glycol)Stabilizes the micelle in aqueous media; provides biocompatibility and "stealth" properties.Hydrophilic, non-immunogenic.
Interface Junction between blocksCritical region that governs the curvature and stability of the assembly.Amphiphilic.

Derivatives and Structural Modifications of N 4 Ethenylbenzoyl Glycine for Enhanced Functionality

Alterations to the 4-Ethenylbenzoyl Group for Tunable Reactivity and Properties

Investigation of Substituent Effects on Ethenyl Group Reactivity in Polymerization

The reactivity of the ethenyl group in N-(4-ethenylbenzoyl)glycine during polymerization is significantly influenced by the electronic properties of substituents on the aromatic ring. These effects can be systematically studied and predicted using principles of physical organic chemistry, such as the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on reaction rates.

In the context of radical polymerization, the reactivity of a vinyl monomer is determined by the stability of the propagating radical intermediate. For styrenic monomers, which are structurally analogous to N-(4-ethenylbenzoyl)glycine, it has been established that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the polymerization kinetics.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the vinyl group. This makes the monomer more susceptible to nucleophilic attack by the propagating radical, thereby increasing the propagation rate constant (kₚ). Studies on the atom transfer radical polymerization (ATRP) of substituted styrenes have shown that monomers with EWGs polymerize faster than those with electron-donating substituents. cmu.edu A linear correlation, as described by the Hammett equation (log(k/k₀) = σρ), is often observed between the logarithm of the apparent polymerization rate constant and the Hammett constant (σ) of the substituent. cmu.edu For the radical polymerization of substituted styrenes, a positive reaction constant (ρ) indicates that the reaction is favored by electron-withdrawing substituents. cmu.edu

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the vinyl group. While this might be expected to decrease the reactivity towards a nucleophilic radical, the effect is more complex. EDGs can stabilize the propagating radical through resonance, which can also influence the polymerization rate. In the case of ATRP of substituted styrenes, monomers with EDGs generally exhibit slower polymerization rates compared to those with EWGs. cmu.edu

The following interactive data table summarizes the Hammett constants for various substituents and their general effect on the polymerization rate of styrenic monomers, which can be extrapolated to predict the behavior of substituted N-(4-ethenylbenzoyl)glycine derivatives.

SubstituentHammett Constant (σp)Expected Effect on Polymerization Rate of N-(4-ethenylbenzoyl)glycine
-NO₂0.78Increase
-CN0.66Increase
-CF₃0.54Increase
-Cl0.23Slight Increase
-H0.00Baseline
-CH₃-0.17Decrease
-OCH₃-0.27Decrease

Detailed Research Findings:

A comprehensive study on the ATRP of a series of para-substituted styrenes demonstrated a clear trend in polymerization rates. cmu.edu The apparent polymerization rate constants (kₐₚₚ) were found to follow the Hammett equation with a positive ρ value of approximately 1.5. cmu.edu This indicates that the transition state for the propagation step is stabilized by electron-withdrawing substituents. The study concluded that the increased polymerization rates for monomers with EWGs are due to both a larger propagation rate constant (kₚ) and a larger equilibrium constant (Kₑq) for the atom transfer process. cmu.edu

These findings suggest that by strategically placing substituents on the benzoyl ring of N-(4-ethenylbenzoyl)glycine, the reactivity of the ethenyl group can be precisely controlled. This allows for the synthesis of copolymers with tailored monomer sequences and the fabrication of polymer architectures with predictable properties.

Introduction of Orthogonal Protecting Groups or Additional Functional Groups

To expand the functional scope of polymers derived from N-(4-ethenylbenzoyl)glycine, additional functional groups or orthogonal protecting groups can be incorporated into the monomer structure. Orthogonal protecting groups are particularly valuable as they allow for the selective deprotection and subsequent modification of a specific functional group without affecting other protected groups in the molecule. bham.ac.uk This strategy is widely employed in solid-phase peptide synthesis and can be adapted for the synthesis of complex functional polymers. iris-biotech.deresearchgate.net

Strategies for Introducing Functional Groups and Protecting Groups:

The glycine (B1666218) moiety of N-(4-ethenylbenzoyl)glycine provides a convenient handle for introducing a wide range of functionalities. The carboxylic acid and the amine group (after initial acylation) can be modified prior to polymerization.

Amine Group Modification: The secondary amine of the glycine unit can be further functionalized. For instance, it can be part of a peptoid (N-substituted glycine) structure, allowing for the introduction of diverse side chains. nih.govescholarship.org This "submonomer" approach, common in peptoid synthesis, involves the sequential acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. semanticscholar.org

Carboxylic Acid Group Protection: The carboxylic acid of the glycine can be protected with various groups that are stable under polymerization conditions but can be removed selectively afterwards. Common protecting groups for carboxylic acids include esters such as methyl, ethyl, or tert-butyl esters. The choice of the protecting group depends on the desired deprotection conditions. For example, a tert-butyl ester is readily cleaved under acidic conditions, while a benzyl (B1604629) ester can be removed by hydrogenolysis.

Orthogonal Protection Schemes:

An orthogonal protection strategy enables the synthesis of multifunctional polymers where different side chains can be deprotected and modified independently. jocpr.comthieme-connect.de For a derivative of N-(4-ethenylbenzoyl)glycine, one could envision a scenario with multiple protecting groups:

Amine Protection: The amine of an additional amino acid side chain could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. iris-biotech.de

Carboxylic Acid Protection: A side-chain carboxylic acid could be protected as a tert-butyl (tBu) ester, which is acid-labile. iris-biotech.de

Hydroxyl Group Protection: A hydroxyl group on a side chain could be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is fluoride-labile. jocpr.com

The following interactive data table illustrates a potential orthogonal protection scheme for a functionalized N-(4-ethenylbenzoyl)glycine monomer.

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
Side-Chain AmineFmocPiperidine (base)Orthogonal to tBu and TBDMS
Side-Chain CarboxyltBuTrifluoroacetic acid (acid)Orthogonal to Fmoc and TBDMS
Side-Chain HydroxylTBDMSTetrabutylammonium fluoride (B91410) (fluoride source)Orthogonal to Fmoc and tBu

By employing such strategies, polymers with precisely defined patterns of functionality can be synthesized. After polymerization of the vinyl group, each protecting group can be removed in a stepwise manner, allowing for the sequential attachment of different molecules, such as drugs, targeting ligands, or imaging agents, to create highly sophisticated biomaterials. nih.govelspub.com

Bioconjugation Methodologies and Biomaterials Engineering with N 4 Ethenylbenzoyl Glycine Derivatives

Interaction of N-(4-Ethenylbenzoyl)glycine Polymers with Biological Environments

The surface properties of the polymer, such as its charge, hydrophilicity, and topography, play a significant role in mediating protein adsorption and subsequent cell attachment. The presence of the glycine (B1666218) component can influence these properties. The interactions of polymers with biological components like proteins and amino acids are complex and can depend on factors such as pH and the specific composition of the polymer. nih.gov

For instance, water-soluble polymers containing N-vinylamide and N-vinylazole units have been shown to interact with essential amino acids, with the extent of this interaction depending on the polymer's composition and the structure of the amino acid. nih.gov This suggests that polymers incorporating N-(4-ethenylbenzoyl)glycine could also exhibit specific interactions with biological molecules, which could be harnessed for applications such as the controlled release of therapeutic proteins or the design of surfaces that promote or resist cell adhesion.

Furthermore, the degradation of these polymers in a biological setting is a key interaction that needs to be well-understood. The release of degradation products must be non-toxic, and the rate of degradation should be compatible with the intended application, such as matching the rate of tissue regeneration. nih.govmdpi.com

Table 2: Research Findings on Polymer-Biological Interactions

Polymer System Biological Component Key Findings Reference
Poly(N-vinylformamide-co-N-vinylimidazole) Essential amino acids (e.g., histidine, proline) Copolymer interaction correlates with composition, hydrodynamic radius, and is pH-dependent. nih.gov nih.gov
Poly[(amino acid ester)phosphazenes] In vitro degradation Introduction of hydrolysis-sensitive side-groups increases degradability. nih.gov nih.gov
Natural Polymers (e.g., Hyaluronic Acid) Cells and Growth Factors Can enhance bioavailability and activity of growth factors, stimulating cell proliferation and angiogenesis. mdpi.com mdpi.com
Synthetic Polymers Tissues and Blood Biocompatibility depends on physicochemical properties like stability and elasticity; initial interactions involve protein adsorption. taylorfrancis.com taylorfrancis.com

In vitro Assessment of Polymer Biocompatibility in Cell Line Models

The in vitro biocompatibility of polymers derived from N-(4-ethenylbenzoyl)glycine is a critical determinant of their suitability for biomedical applications. While direct studies on homopolymers of N-(4-ethenylbenzoyl)glycine are not extensively documented in publicly available literature, the biocompatibility can be inferred from studies on polymers incorporating structurally similar N-acyl amino acid moieties. The assessment of cytocompatibility is typically conducted using various established cell line models that represent the biological environments the biomaterial is likely to encounter.

Standard methodologies for in vitro biocompatibility testing involve direct and indirect contact assays. In a direct contact test, a sample of the polymer is placed directly onto a confluent monolayer of cells. In an indirect contact assay, an extract from the polymer, obtained by incubating the material in a cell culture medium, is added to the cells. The latter method is particularly useful for evaluating the potential toxicity of leachable monomers, oligomers, or degradation byproducts.

Commonly used cell lines for these assessments include fibroblasts (e.g., L929, NIH3T3), which are representative of connective tissues, and various endothelial and epithelial cell lines, depending on the intended application. The evaluation of cell viability and proliferation is a primary indicator of biocompatibility. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. Other assays such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, and live/dead staining using fluorescent dyes like calcein-AM and ethidium (B1194527) homodimer-1, provide complementary information on cytotoxicity.

For instance, studies on biodegradable polyesters functionalized with N-acyl aromatic amino acids have demonstrated that these materials can be tailored to be biocompatible. rsc.org The inclusion of amino acid moieties can influence cell-material interactions. Polymers containing glycine, a simple and common amino acid, are generally expected to exhibit good biocompatibility. Research on polyethylenimines modified with amino acids, including glycine, has shown enhanced biocompatibility compared to the unmodified polymer. mdpi.com

The physical properties of the polymer, such as surface hydrophilicity, can also be modulated by the incorporation of N-acyl amino acids, which in turn affects protein adsorption and subsequent cell attachment and proliferation. worktribe.com For polymers of N-(4-ethenylbenzoyl)glycine, the presence of the glycine moiety is anticipated to contribute favorably to its biocompatibility profile. However, the potential effects of the styrenic and benzoyl groups would need to be thoroughly evaluated.

Table 1: Representative In Vitro Biocompatibility Assessment Methods

AssayPrincipleEndpoint MeasuredTypical Cell Lines
MTT Assay Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.Cell metabolic activity, indicative of cell viability.L929, NIH3T3, HeLa
LDH Assay Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.Cytotoxicity due to loss of membrane integrity.Various
Live/Dead Staining Uses fluorescent dyes (e.g., calcein-AM for live cells, ethidium homodimer-1 for dead cells) to visualize cell viability.Direct visualization and quantification of live and dead cells.Various
Cell Proliferation Assay (e.g., BrdU) Measures the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells.Rate of cell division.Various
Direct Contact Test Polymer sample is placed in direct contact with a cell monolayer.Qualitative and quantitative assessment of cytotoxicity in the immediate vicinity of the material.L929, Fibroblasts
Indirect Extract Test An extract of the polymer is added to a cell culture.Evaluates the toxicity of leachable components from the polymer.Various

Enzymatic Degradation Pathways and Mechanisms of N-(4-Ethenylbenzoyl)glycine Polymers

Polymers with amide bonds in their backbone, such as polyamides and poly(ester amides), are known to be susceptible to enzymatic degradation. frontiersin.orgrsc.org The enzymes responsible for this degradation are typically hydrolases, including proteases and amidases, which catalyze the cleavage of the amide bond through the addition of a water molecule. nih.govnih.gov

The degradation of a polymer derived from N-(4-ethenylbenzoyl)glycine would likely proceed via surface erosion. Enzymes, being large molecules, generally cannot penetrate the bulk of the polymer. researchgate.net Therefore, degradation is initiated at the polymer surface where enzymes can adsorb and catalyze the hydrolysis of accessible amide linkages. frontiersin.org

The primary degradation products would be the monomer, N-(4-ethenylbenzoyl)glycine, or small oligomers. The rate of degradation can be influenced by several factors. A more amorphous and hydrophilic polymer structure would likely exhibit a faster degradation rate due to increased water penetration and greater accessibility of the amide bonds to enzymes. rsc.org

Specific enzymes that could potentially degrade these polymers include those with broad substrate specificity, such as certain proteases (e.g., α-chymotrypsin, proteinase K) and amidases. nih.govresearchgate.net For instance, α-chymotrypsin has been shown to degrade poly(ester amides). researchgate.net The presence of the aromatic benzoyl group in the N-(4-ethenylbenzoyl)glycine monomer unit might influence the specificity of enzymatic attack.

Enzyme Adsorption: The enzyme adsorbs onto the surface of the polymer.

Formation of Enzyme-Substrate Complex: The enzyme binds to the amide linkage in the polymer chain.

Catalytic Hydrolysis: The enzyme catalyzes the hydrolytic cleavage of the amide bond, breaking the polymer chain.

Product Diffusion: The resulting smaller, water-soluble fragments (monomers or oligomers) diffuse away from the polymer surface. researchgate.net

The kinetics of degradation can be studied by monitoring the mass loss of the polymer over time, changes in molecular weight distribution, and the release of degradation products into the surrounding medium. Techniques such as liquid chromatography can be used to identify and quantify the degradation products. researchgate.net

Table 2: Potential Enzymes and Mechanisms for the Degradation of N-(4-Ethenylbenzoyl)glycine Polymers

Enzyme ClassSpecific ExamplesMechanism of ActionExpected Degradation Products
Proteases α-Chymotrypsin, Trypsin, Proteinase KHydrolysis of the amide bond in the N-acyl glycine moiety.N-(4-ethenylbenzoyl)glycine, oligomers
Amidases Various microbial amidasesCatalyze the hydrolysis of amide linkages.N-(4-ethenylbenzoyl)glycine, 4-ethenylbenzoic acid, glycine
Esterases (if co-polymerized with ester-containing monomers) Lipases, CutinasesHydrolysis of ester linkages in a copolymer.Corresponding monomers and oligomers

Future Research Directions and Emerging Applications for N 4 Ethenylbenzoyl Glycine

Integration of N-(4-Ethenylbenzoyl)glycine Polymers into Advanced Manufacturing Technologies (e.g., 3D Printing, Electrospinning)

The incorporation of N-(4-ethenylbenzoyl)glycine polymers into advanced manufacturing processes like 3D printing (additive manufacturing) and electrospinning is a significant area of future research. In 3D printing, these polymers could be utilized to create biocompatible and biodegradable scaffolds for tissue engineering. The ability to precisely control the architecture of these scaffolds at a microscopic level would be invaluable for promoting cell growth and tissue regeneration.

Electrospinning, a technique used to produce polymer nanofibers, could benefit from N-(4-ethenylbenzoyl)glycine-based polymers to create fibrous mats for wound dressings or filtration membranes. The inherent biocompatibility of the glycine (B1666218) unit would be advantageous in biomedical applications, while the polymer's chemical functionality could be exploited to immobilize enzymes or other active molecules.

Development of Multi-Stimuli Responsive "Smart" Materials Based on N-(4-Ethenylbenzoyl)glycine

A key area of development is the creation of "smart" materials that can respond to multiple external stimuli, such as pH, temperature, and light. The N-(4-ethenylbenzoyl)glycine monomer contains a carboxylic acid group and an amide bond, both of which can participate in hydrogen bonding. This makes its polymers potentially sensitive to changes in pH and temperature, leading to conformational changes and alterations in properties like swelling or solubility.

By copolymerizing N-(4-ethenylbenzoyl)glycine with other functional monomers, it is possible to introduce additional responsive behaviors. For instance, incorporating a light-sensitive monomer could yield a material that changes its shape or releases a payload upon exposure to a specific wavelength of light.

Exploration of Sustainable and Bio-Renewable Routes for N-(4-Ethenylbenzoyl)glycine Production and Polymerization

Future research will increasingly focus on developing sustainable and environmentally friendly methods for producing N-(4-ethenylbenzoyl)glycine and its polymers. This includes exploring bio-renewable starting materials to replace petroleum-based precursors. For example, lignin, a complex polymer found in plant cell walls, contains aromatic structures that could potentially be modified to produce the benzoyl portion of the molecule.

Furthermore, the development of greener polymerization techniques, such as enzyme-catalyzed polymerization or polymerization in aqueous media, will be crucial. These methods would reduce the reliance on organic solvents and harsh reaction conditions, minimizing the environmental impact of polymer production.

Application of Advanced Characterization Techniques for Unraveling Polymer Microstructure and Dynamics

To fully understand and predict the behavior of N-(4-ethenylbenzoyl)glycine-based materials, advanced characterization techniques are essential. Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide detailed information about the polymer's microstructure in solution and in the solid state.

Nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR, can be used to probe the local environment and dynamics of the polymer chains. These insights are critical for establishing structure-property relationships and for designing materials with specific performance characteristics.

Synergistic Research with Other Disciplines for Novel Functional Materials Development

The development of novel functional materials based on N-(4-ethenylbenzoyl)glycine will greatly benefit from collaborations with other scientific disciplines. For instance, working with biologists and medical researchers can guide the design of biocompatible materials for drug delivery systems and tissue engineering scaffolds.

Collaborations with engineers can facilitate the integration of these materials into devices and systems, such as sensors and actuators. The synergy between chemistry, materials science, biology, and engineering will be a driving force in unlocking the full potential of N-(4-ethenylbenzoyl)glycine polymers.

Addressing Scalability and Economic Viability in the Synthesis and Application of N-(4-Ethenylbenzoyl)glycine Polymers

For the widespread adoption of N-(4-ethenylbenzoyl)glycine-based materials, it is imperative to address the challenges of scalability and economic viability. Research efforts will need to focus on developing cost-effective and efficient synthetic routes for the monomer and its polymers. This includes optimizing reaction conditions, improving yields, and minimizing the use of expensive reagents and purification steps.

A thorough techno-economic analysis will be necessary to evaluate the commercial potential of different applications. This analysis should consider the entire lifecycle of the material, from raw material sourcing to end-of-life disposal or recycling. Identifying high-value niche applications where the unique properties of these polymers justify a higher cost will be a key strategy in their initial commercialization.

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